2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane-1-propanamine, N-phenyl-
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Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane-1-propanamine, N-phenyl- is a complex organosilicon compound. It is part of the silatrane family, which are known for their unique tricyclic structures and significant biological activity . This compound is characterized by its molecular formula C12H17NO3Si and a molecular weight of 251.3538 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane-1-propanamine, N-phenyl- typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts such as HgX2 (where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br). This reaction yields the corresponding 1-substituted silatranes XSi(OCH2CH2)3N in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve the final product.
Chemical Reactions Analysis
Types of Reactions
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane-1-propanamine, N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound is known to participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include mercury (II) salts, reducing agents like lithium aluminum hydride, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with mercury (II) salts yields 1-substituted silatranes .
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane-1-propanamine, N-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure and biological activity make it a subject of interest in biological studies.
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane-1-propanamine, N-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to form stable complexes with various biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylsilatrane: Similar in structure but with different substituents.
Vinylsilatrane: Another silatrane derivative with a vinyl group instead of a phenyl group.
Uniqueness
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane-1-propanamine, N-phenyl- stands out due to its unique combination of a tricyclic structure and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
85952-93-8 |
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Molecular Formula |
C15H24N2O3Si |
Molecular Weight |
308.45 g/mol |
IUPAC Name |
N-[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propyl]aniline |
InChI |
InChI=1S/C15H24N2O3Si/c1-2-5-15(6-3-1)16-7-4-14-21-18-11-8-17(9-12-19-21)10-13-20-21/h1-3,5-6,16H,4,7-14H2 |
InChI Key |
MQUNDDCBMDSQQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)CCCNC3=CC=CC=C3 |
Origin of Product |
United States |
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